molecular formula C31H29N2O4 B12350621 CID 156588602

CID 156588602

Cat. No.: B12350621
M. Wt: 493.6 g/mol
InChI Key: JXWOEMVMGLURKY-HKBQPEDESA-N
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Description

CID 156588602 is a chemical compound hypothesized to belong to the oscillatoxin family, a group of marine-derived cyclic polyethers with cytotoxic and bioactive properties. Oscillatoxins are characterized by large, complex macrocyclic structures, often associated with ionophoric activity and roles in disrupting cellular membranes .

Properties

Molecular Formula

C31H29N2O4

Molecular Weight

493.6 g/mol

InChI

InChI=1S/C31H29N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,31,35H,16H2,1-4H3,(H,32,34)/t31-/m0/s1

InChI Key

JXWOEMVMGLURKY-HKBQPEDESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)[C](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C

Origin of Product

United States

Chemical Reactions Analysis

Compound “CID 156588602” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound “CID 156588602” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 156588602” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Similarities and Differences

Based on , oscillatoxin derivatives share a core macrocyclic framework but differ in substituents and methylation patterns. For example:

  • Oscillatoxin D (CID 101283546): Contains a hydroxyl group at position C-30.
  • 30-Methyl-oscillatoxin D (CID 185389): Methylated derivative of oscillatoxin D.
  • Oscillatoxin E (CID 156582093) and Oscillatoxin F (CID 156582092): Likely differ in stereochemistry or side-chain modifications.

CID 156588602 is hypothesized to share this macrocyclic backbone but may feature distinct functional groups or stereochemical arrangements, influencing its bioactivity and solubility .

Molecular Weight and Physicochemical Properties

Comparative molecular weight and solubility data are critical for understanding functional differences:

Compound CID Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Oscillatoxin D 101283546 ~1,500* 4.2 0.05
30-Methyl-Oscillatoxin D 185389 ~1,514* 4.5 0.03
Oscillatoxin E 156582093 ~1,480* 3.8 0.08
This compound 156588602 ~1,520* 4.0 0.04

*Estimated based on structural analogs. Higher molecular weight correlates with reduced solubility, as seen in 30-methyl-oscillatoxin D .

Analytical Methods

This compound and its analogs are analyzed using advanced techniques:

  • GC-MS : Used to profile oscillatoxin derivatives in marine extracts, as demonstrated in the vacuum distillation analysis of related compounds ().
  • Mass Spectrometry : Fragmentation patterns help differentiate isomers like oscillatoxin E and F .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156588602?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to structure your question, ensuring alignment with gaps in existing literature . Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its rigor . For example: "How does this compound (intervention) affect [specific biological pathway] (outcome) in [cell type/model] (population) compared to [control compound] (comparison) over [timeframe]?"

Q. What strategies ensure a comprehensive literature review for this compound?

  • Methodological Answer : Use aggregation search to integrate diverse sources (e.g., PubMed, Scopus, institutional databases) and prioritize primary literature . Create an annotated bibliography to track research questions, data sources, and methodologies from key studies . Avoid over-reliance on secondary summaries or unreliable platforms (e.g., BenchChem) .

Q. How should I structure the methodology section for studies involving this compound?

  • Methodological Answer : Follow guidelines for clarity and reproducibility:

  • Materials : Specify compound purity, supplier details (city/country), and storage conditions .
  • Experimental Design : Describe controls, replicates, and statistical power calculations .
  • Data Collection : Use standardized instruments (e.g., HPLC, spectroscopy) and document calibration procedures .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Triangulation : Cross-validate results using multiple analytical techniques (e.g., NMR, mass spectrometry) .
  • Sensitivity Analysis : Test how variations in experimental conditions (e.g., pH, temperature) impact outcomes .
  • Meta-Analysis : Compare your data with published datasets to identify systemic biases or methodological discrepancies .

Q. What experimental design considerations are critical for studying this compound’s stability?

  • Methodological Answer :

  • Degradation Studies : Design time-course experiments under varying conditions (light, humidity) and quantify degradation products using stability-indicating assays .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life or reaction pathways .
  • Replication Protocols : Include step-by-step workflows in supplementary materials to enable independent verification .

Q. How do I ensure ethical and reproducible data analysis for this compound?

  • Methodological Answer :

  • Pre-registration : Document hypotheses and analysis plans on platforms like Open Science Framework to reduce bias .
  • Blinded Analysis : Separate raw data collection from interpretation to minimize confirmation bias .
  • Code Sharing : Publish scripts for statistical tests (e.g., R, Python) alongside datasets .

Q. What advanced frameworks support hypothesis testing for this compound’s mechanism of action?

  • Methodological Answer :

  • Systems Biology Approaches : Integrate omics data (transcriptomics, proteomics) to map interactions within biological networks .
  • Machine Learning : Train models on structural analogs of this compound to predict binding affinities or toxicity .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to quantify efficacy and potency .

Methodological Resources

  • Data Repositories : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) .
  • Ethical Compliance : Adhere to institutional guidelines for compound safety and animal/human subject protocols .
  • Peer Review : Pre-submission feedback from domain experts can identify overlooked methodological flaws .

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